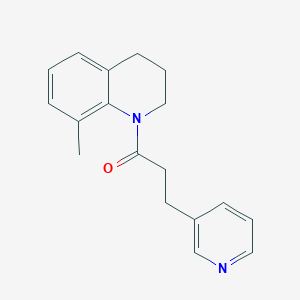
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide, also known as BMS-806, is a compound that has been developed as a potential therapeutic agent for the treatment of cancer. This compound belongs to the class of sulfonamide compounds, which have been found to have a wide range of biological activities, including anti-inflammatory, antiviral, and antitumor effects.
Mécanisme D'action
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide works by inhibiting the activity of certain kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These kinases are involved in the growth and spread of cancer cells. By inhibiting their activity, 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide can slow down or stop the growth of cancer cells.
Biochemical and Physiological Effects:
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of certain kinases, as well as to induce apoptosis (programmed cell death) in cancer cells. 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has also been found to reduce the growth and spread of tumors in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide in lab experiments is that it has been found to be effective in inhibiting the activity of certain kinases that are involved in the growth and spread of cancer cells. This makes it a potentially useful therapeutic agent for the treatment of cancer. However, one limitation of using 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide in lab experiments is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.
Orientations Futures
There are several future directions for research on 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer. This could involve testing its efficacy in clinical trials, as well as exploring its potential use in combination with other cancer treatments. Another direction for research is to investigate the mechanism of action of 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide in more detail, in order to better understand how it works and how it can be optimized for use in cancer treatment. Finally, future research could focus on developing new analogs of 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide with improved efficacy and safety profiles.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide involves the reaction of 4-bromophenol with 2-methoxy-5-sulfamoylphenylacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain pure 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide.
Applications De Recherche Scientifique
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has been found to have potential as a therapeutic agent for the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. 2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide has also been found to be effective in inhibiting the activity of certain kinases, which play a key role in the development and progression of cancer.
Propriétés
IUPAC Name |
2-(4-bromophenoxy)-N-(2-methoxy-5-sulfamoylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O5S/c1-22-14-7-6-12(24(17,20)21)8-13(14)18-15(19)9-23-11-4-2-10(16)3-5-11/h2-8H,9H2,1H3,(H,18,19)(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNYYRSPKOAMQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N)NC(=O)COC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-ethyl-2-oxobenzimidazol-1-yl)propanoate](/img/structure/B7505626.png)


![4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B7505637.png)

![N,N-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505654.png)
![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)




![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)
